(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
CAS No.: 372506-62-2
Cat. No.: VC6309555
Molecular Formula: C22H21N3OS
Molecular Weight: 375.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372506-62-2 |
|---|---|
| Molecular Formula | C22H21N3OS |
| Molecular Weight | 375.49 |
| IUPAC Name | (Z)-3-(2,3-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C22H21N3OS/c1-4-26-19-10-8-17(9-11-19)21-14-27-22(25-21)18(12-23)13-24-20-7-5-6-15(2)16(20)3/h5-11,13-14,24H,4H2,1-3H3/b18-13- |
| Standard InChI Key | OUBDDWXTDWYPAU-AQTBWJFISA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
The compound is systematically named (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, with the CAS registry number 372506-62-2. Its IUPAC name reflects the stereochemistry (Z-configuration), substitution patterns on the phenyl rings, and the acrylonitrile functional group. The structural formula is represented by the SMILES string CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N, which highlights the ethoxyphenyl-thiazole backbone and the dimethylphenylamino-acrylonitrile side chain.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 375.49 g/mol | |
| IUPAC Name | (Z)-3-(2,3-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
| InChIKey | OUBDDWXTDWYPAU-AQTBWJFISA-N | |
| Solubility | Not available |
Structural Features
The molecule comprises three distinct regions:
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Thiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-position is substituted with a 4-ethoxyphenyl group, introducing electron-donating ethoxy functionality.
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Acrylonitrile Side Chain: A propenenitrile group attached to the thiazole’s 2-position, stabilized in the Z-configuration by intramolecular interactions. The α-carbon is linked to a 2,3-dimethylphenylamino group, enhancing steric bulk and potential π-π stacking capabilities .
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Substituent Effects: The 4-ethoxyphenyl group may enhance lipophilicity and membrane permeability, while the dimethylphenyl moiety could influence binding affinity to biological targets, as seen in structurally related pharmaceuticals like mefenamic acid .
Synthesis and Manufacturing
Synthetic Routes
While explicit details for this compound are scarce, its synthesis likely follows established protocols for thiazole derivatives. Two plausible approaches include:
Hantzsch Thiazole Synthesis
This classical method involves the condensation of α-haloketones with thioamides. For this compound, a 4-ethoxyphenyl-substituted thioamide could react with a brominated acrylonitrile precursor to form the thiazole core. Subsequent Friedel-Crafts acylation or nucleophilic aromatic substitution might introduce the dimethylphenylamino group.
Knoevenagel Condensation
As demonstrated for analogous heteroaryl-acrylonitriles , the acrylonitrile side chain could form via base-catalyzed condensation between a thiazole-2-carbaldehyde and (2,3-dimethylphenyl)acetonitrile. Triethylamine (TEA) in ethanol is a common catalyst, yielding the Z-isomer predominantly due to steric and electronic effects .
Purification and Yield
Crystallization from ethanol or methanol is typically employed to isolate the final product, with yields averaging 60–70% for similar reactions . Purity is confirmed via high-performance liquid chromatography (HPLC), though specific chromatographic conditions for this compound remain unreported.
Structural Characterization and Analytical Data
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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-NMR would reveal singlets for the thiazole protons (δ 7.5–8.5 ppm), a triplet for the ethoxy group’s methylene (δ 1.3–1.5 ppm), and aromatic signals for the dimethylphenyl group (δ 6.8–7.2 ppm) .
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The acrylonitrile’s olefinic proton typically appears as a singlet near δ 8.5 ppm, as observed in structurally related compounds .
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Mass Spectrometry (MS):
X-ray Crystallography
Although no crystal structure exists for this compound, analogous thiazole-acrylonitriles exhibit planar thiazole rings with dihedral angles <20° relative to adjacent aromatic groups . Weak C–H⋯N hydrogen bonds and π-π stacking (interplanar distances ~3.8 Å) likely stabilize the crystal lattice .
Pharmacokinetics and Toxicity Considerations
Metabolism
Hepatic cytochrome P450 enzymes likely oxidize the ethoxy group to a hydroxylated metabolite, followed by glucuronidation. The dimethylphenyl ring may undergo demethylation, analogous to mefenamic acid’s metabolism .
Toxicity Profile
No toxicity data are available, but acrylonitrile metabolites (e.g., cyanide) pose theoretical risks. Preclinical studies are essential to evaluate hepatotoxicity and genotoxicity.
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